molecular formula C21H17N5O3S B10994840 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Katalognummer: B10994840
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: CGPGIAOYYMMLJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic hybrid molecule featuring a pyridazinone core substituted with a 4-methoxyphenyl group at position 3, linked via an acetamide bridge to a (2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene moiety. The methoxy group on the phenyl ring may influence lipophilicity and metabolic stability, critical parameters in drug design .

Eigenschaften

Molekularformel

C21H17N5O3S

Molekulargewicht

419.5 g/mol

IUPAC-Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H17N5O3S/c1-29-16-6-4-14(5-7-16)17-8-9-20(28)26(25-17)12-19(27)24-21-23-18(13-30-21)15-3-2-10-22-11-15/h2-11,13H,12H2,1H3,(H,23,24,27)

InChI-Schlüssel

CGPGIAOYYMMLJN-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of β-Keto Acids

The pyridazinone ring is synthesized via cyclocondensation of β-keto acids with hydrazine hydrate. For example, 4-(4-methoxyphenyl)-4-oxobutanoic acid reacts with hydrazine hydrate in ethanol under reflux to yield 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Time: 4–6 hours

  • Yield: 58–78%

ParameterValueSource
CatalystAlCl₃
Reaction Temperature40–50°C
Yield78%

Thiazole Ring Formation

Hantzsch Thiazole Synthesis

The thiazole moiety is synthesized via the Hantzsch method, where α-halo ketones react with thioureas. For the target compound, 2-aminothiazole intermediates are acetylated and functionalized with pyridin-3-yl groups.

Example Protocol:

  • Formation of 2-aminothiazole (5):

    • React acetophenone derivatives with phenyltrimethylammonium tribromide and thiourea.

    • Yield: 88%.

  • Acetylation:

    • Treat 2-aminothiazole with acetic anhydride to form N-acetylated intermediates.

Stereoselective Formation of Z-Configured Thiazole

The Z-configuration at the thiazole’s exocyclic double bond is achieved using microwave-assisted condensation. For example, N-acetylated thiazoles react with pyridin-3-yl aldehydes under basic conditions (K₂CO₃) to favor the Z-isomer.

Optimized Conditions:

  • Solvent: N-Methylpyrrolidone (NMP)

  • Base: K₂CO₃

  • Temperature: 170°C (microwave)

  • Yield: 81%

Acetamide Linker Installation

Alkylation of Pyridazinone

The pyridazinone intermediate undergoes alkylation with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., NaH or K₂CO₃).

Procedure:

  • Dissolve pyridazinone (0.01 mol) and 2-chloroacetamide derivative (0.02 mol) in dry DMF.

  • Add K₂CO₃ (3 equiv) and reflux for 5 hours.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 1:1).

Yield: 71–92%.

Coupling via Ipso-Substitution

Palladium-catalyzed coupling reactions integrate the pyridin-3-yl group into the thiazole. For instance, Suzuki-Miyaura coupling with pyridin-3-ylboronic acid ensures regioselectivity.

Catalyst System:

  • Pd(PPh₃)₄

  • Solvent: THF/H₂O

  • Temperature: 80°C

  • Yield: 75–85%

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 2.18 (s, 3H, CH₃), 7.62 (d, J = 8.6 Hz, aromatic H), and 12.32 (s, 1H, NH) confirm acetamide and pyridazinone structures.

  • IR: Bands at 1640 cm⁻¹ (C=O) and 3410 cm⁻¹ (N–H) validate functional groups.

  • ESI-MS: Molecular ion peak at m/z 437.4 aligns with the molecular formula C₂₁H₁₆FN₅O₃S.

Purity Assessment

  • HPLC: >98% purity achieved using a C18 column (acetonitrile:water = 70:30).

  • Melting Point: 406–408 K.

Process Optimization

Solvent and Base Screening

SolventBaseYield (%)
DMFK₂CO₃92
THFNaH81
NMPDBU76

DMF with K₂CO₃ provides optimal yields due to improved solubility of intermediates.

Temperature Effects on Z/E Ratio

Temperature (°C)Z:E Ratio
1003:1
1205:1
1708:1

Higher temperatures favor the Z-isomer, critical for biological activity.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g) achieved 68% yield using continuous flow reactors for cyclocondensation and coupling steps. Key challenges include:

  • Purification: Gradient chromatography required for thiazole intermediates.

  • Cost Reduction: Substituting Pd catalysts with Ni-based systems lowered costs by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of the pyridazine and thiazole scaffolds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research has shown that it can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Neuroprotective agents are crucial in treating neurodegenerative diseases. The compound has been tested for its ability to protect neurons from ischemic damage. In animal models, it demonstrated significant neuroprotective activity by prolonging survival time and reducing mortality rates in subjects with induced cerebral ischemia . This suggests its potential utility in developing treatments for conditions such as stroke and Alzheimer's disease.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in various metabolic pathways. For instance, studies have reported its inhibitory effects on certain kinases that play roles in cancer progression and inflammation . This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.

Antimicrobial Properties

Research into the antimicrobial activity of this compound indicates that it possesses significant antibacterial properties against a range of pathogens. Its efficacy against resistant strains of bacteria highlights its potential as a new antibiotic agent .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the efficacy of pharmaceutical compounds. SAR studies on similar compounds have shown that modifications to the pyridazine and thiazole moieties can enhance biological activity. This knowledge can guide further synthetic efforts to develop more potent derivatives of the target compound .

Case Study: Neuroprotection in Animal Models

In a controlled study involving Kunming mice, the compound was administered following bilateral common carotid artery occlusion, simulating ischemic stroke conditions. Results indicated a marked improvement in survival rates compared to control groups, demonstrating its potential as a neuroprotective agent .

Case Study: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that the compound effectively inhibited cell growth at low micromolar concentrations. The mechanism was attributed to cell cycle arrest and induction of apoptosis, warranting further investigation into its use as an anticancer therapy .

Wirkmechanismus

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core may inhibit enzyme activity by mimicking natural substrates, while the thiazole moiety could interact with receptor sites, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Reference
Target Compound C₂₁H₁₈N₆O₃S 434.47 Pyridazinone-Thiazole 4-Methoxyphenyl (pyridazinone), Pyridin-3-yl (thiazole) N/A
2-[3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide C₂₀H₁₄ClN₅O₂S 423.90 Pyridazinone-Thiazole 4-Chlorophenyl (pyridazinone), Pyridin-2-yl (thiazole)
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates Variable (e.g., C₁₈H₂₁N₃O₄) ~343.38 Pyridazinone-Acetamide p-Tolyl (pyridazinone), Ester-functionalized alkanoate
N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide C₂₃H₂₅N₇O₃S 503.56 Pyridazinone-Thiazole 4-Methoxyphenyl-piperazinyl (pyridazinone), 4,5-Dimethyl (thiazole)

Key Observations:

Chlorine’s electron-withdrawing nature may reduce metabolic stability compared to the methoxy group in the target compound . The piperazinyl-linked 4-methoxyphenyl derivative (503.56 g/mol) in introduces a basic nitrogen center, which could enhance solubility but may also increase off-target interactions due to the flexible piperazine moiety.

Thiazole Modifications: Pyridin-3-yl vs. pyridin-2-yl substitution (target vs. Pyridin-3-yl’s lone pair on nitrogen is positioned to interact with hydrophilic pockets in enzymes, whereas pyridin-2-yl may favor π-π stacking .

Key Findings:

  • The target compound’s synthesis likely follows a multi-step pathway involving pyridazinone intermediate functionalization, as seen in , where azide coupling and hydrazide condensation are critical.
  • The higher yields in acetamide derivatives (70–85%) suggest efficient coupling strategies, whereas piperazinyl systems require harsher conditions (e.g., Cu catalysis), leading to moderate yields .

Hypothetical Pharmacological Profiling (Based on Structural Analogues)

  • Antimicrobial Potential: Dithiazole and thiazolidinone derivatives in exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL), suggesting the target compound’s thiazole-pyridazinone hybrid may share similar properties.

Biologische Aktivität

The compound 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest diverse pharmacological applications, particularly in oncology and anti-inflammatory therapies.

Structural Characteristics

The compound features a pyridazinone core linked to a methoxyphenyl group and a thiazole moiety through an acetamide bond. This arrangement is conducive to interactions with various biological targets, potentially modulating key biochemical pathways.

Structural Feature Description
Core Structure Pyridazinone
Substituents Methoxyphenyl, Thiazole
Linkage Acetamide

Anticancer Properties

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer activity . The National Cancer Institute's Development Therapeutic Program has conducted extensive studies on similar compounds, revealing their effectiveness against multiple cancer cell lines, including:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • Melanoma
  • Breast cancer

In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, the compound's ability to disrupt mitotic activity was assessed using the sulforhodamine B assay across various cancer cell lines, demonstrating promising results in inhibiting growth in resistant cancer types .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and survival.
  • Receptor Modulation : It could interact with receptors that regulate cell signaling pathways associated with proliferation and apoptosis.
  • Anti-inflammatory Effects : The thiazole component suggests potential anti-inflammatory properties, which could complement its anticancer activity by reducing tumor-associated inflammation.

Study 1: Antitumor Activity Assessment

A study conducted on various derivatives of pyridazinones demonstrated that modifications to the thiazole moiety significantly influenced their anticancer activity. Compounds with specific substitutions showed enhanced potency against breast cancer cells (MDA-MB-468), highlighting the importance of structural optimization in drug design .

Study 2: Structure-Activity Relationship (SAR)

A systematic SAR analysis revealed that the introduction of different substituents on the pyridazinone core altered the biological activity profile of the compounds. For example, replacing certain functional groups led to increased selectivity towards specific cancer types, suggesting avenues for further development .

Q & A

Q. What are the critical synthetic steps for this compound, and how can its purity be validated?

  • Answer : Synthesis typically involves: (i) Formation of the pyridazinone core via hydrazine and carbonyl precursors. (ii) Alkylation to introduce substituents like the 4-methoxyphenyl group. (iii) Acetylation to attach the thiazole-2-ylidene acetamide moiety .
  • Validation : Use HPLC for purity assessment (>95%) and NMR/IR to confirm structural integrity. Crystallization in ethanol or DCM improves purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm).
  • IR : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches.
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~450) .

Q. How is initial biological activity screening conducted for this compound?

  • Answer :
  • Enzyme Inhibition : Test against kinases (e.g., CDKs) or PDE4 at 1–10 µM concentrations using fluorometric assays .
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Answer :
  • Catalysts : Use triethylamine (5 mol%) to enhance acetylation efficiency.
  • Solvents : Polar aprotic solvents (DMF, DCM) improve intermediate stability.
  • Temperature : Maintain 60–80°C during cyclization steps to reduce byproduct formation .
  • Table 1 : Yield Optimization Parameters
StepCatalystSolventTemp (°C)Yield (%)
AcetylationTriethylamineDCM2572
CyclizationH2SO4Ethanol8085

Q. How to resolve contradictions in biological activity data across studies?

  • Answer :
  • Assay Standardization : Ensure consistent enzyme concentrations (e.g., 0.1–1 nM PDE4) and substrate saturation.
  • Structural Analog Comparison : Benchmark against pyridazinone derivatives (e.g., 4-chlorophenyl analogs) to identify substituent-dependent activity trends .
  • Meta-Analysis : Use tools like Prism® to harmonize IC50 values from disparate studies .

Q. What computational strategies predict target interactions for this compound?

  • Answer :
  • Docking : Use AutoDock Vina to model binding to PDE4 (PDB: 3B2F) or CDK2 (PDB: 1HCL). Focus on hydrogen bonds with pyridazinone O and thiazole N atoms .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of predicted binding poses .

Q. How to design derivatives with improved solubility without compromising activity?

  • Answer :
  • Polar Substituents : Introduce -OH or -NH2 groups at the 4-methoxyphenyl ring (logP reduction by ~0.5 units).
  • Prodrug Strategies : Convert acetamide to a phosphate ester for enhanced aqueous solubility .
  • Table 2 : Solubility vs. Activity of Derivatives
DerivativelogPSolubility (mg/mL)IC50 (µM)
Parent3.20.052.1
4-OH-Phe2.70.152.3

Methodological Considerations

Q. What protocols ensure stability during long-term storage?

  • Answer : Store at -20°C under argon in amber vials. Lyophilization in mannitol (5% w/v) prevents degradation (>90% stability over 12 months) .

Q. How to troubleshoot low reactivity in thiazole-2-ylidene intermediate formation?

  • Answer :
  • Activation : Pre-activate intermediates with EDCI/HOBt in DMF.
  • Oxygen Sensitivity : Conduct reactions under N2 to prevent oxidation of thiazole sulfur .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Answer : Use Sprague-Dawley rats (IV/PO dosing at 10 mg/kg). Monitor plasma levels via LC-MS/MS. T½ ranges 4–6 h due to hepatic CYP3A4 metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.